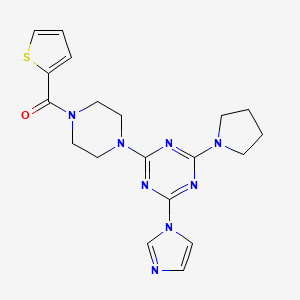

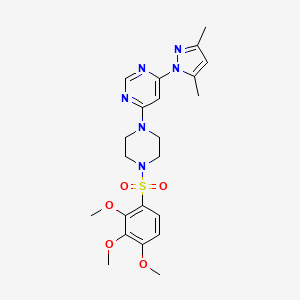

![molecular formula C21H25N5O2S2 B2502124 N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899749-27-0](/img/structure/B2502124.png)

N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is part of a broader class of compounds that have been synthesized and studied for various biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial effects .

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl)acetamide derivatives involves multiple steps, starting with the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with different agents such as hydrazine hydrate and various other compounds to introduce additional functional groups and create a diverse set of derivatives . The structures of these synthesized compounds are confirmed using techniques such as 1H NMR, 13C NMR, IR spectroscopy, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzothiazole moiety linked to an acetamide group, which is further modified by various substituents. A single crystal X-ray study has been reported for one of the derivatives to determine its conformational features, which can be crucial for understanding the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of multiple functional groups, which can undergo protonation. For instance, the pKa determination study of similar derivatives has shown that the first protonation occurs on the nitrogen of the imidazole ring, while the second protonation occurs on the nitrogen of the benzothiazole ring . These protonation events are significant as they can affect the compound's interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as their acidity constants, have been determined using UV spectroscopic studies. The pKa values of these compounds vary, indicating differences in their acid-base behavior, which can influence their solubility, absorption, and distribution in biological systems . The physicochemical characterization also includes the determination of their solubility, melting points, and stability, which are essential parameters for drug development.

科学的研究の応用

Synthesis and Characterization

A novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and characterized, focusing on their potential as antibacterial agents. These compounds were developed through a sequence of reactions involving 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline. Their structural characterization was achieved using elemental analyses and various spectroscopic techniques, indicating a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to standard drugs (Bhoi, Borad, Parmar, & Patel, 2015).

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity. Compounds such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide showed broad-spectrum antitumor activity, being 1.5–3.0-fold more potent than the control 5-FU. Molecular docking studies suggested a similar binding mode to erlotinib, highlighting the potential of these compounds in antitumor strategies (Al-Suwaidan et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives were investigated for their corrosion inhibiting effect against steel in acidic environments. Two derivatives, namely BTC 6 T and BTC 8 T, demonstrated superior inhibition efficiencies and stability compared to previously reported inhibitors. Their adsorption onto steel surfaces, potentially through both physical and chemical means, was supported by experimental results and quantum chemical parameters, suggesting their efficacy in protecting steel from corrosion (Hu et al., 2016).

Anticholinesterase Properties

Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and evaluated for their anticholinesterase properties. These compounds, especially those with dimethylamino ethyl or propyl substituents, were identified as potential anticholinesterase agents, indicating their potential use in conditions requiring acetylcholinesterase inhibition (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2S2/c1-25(2)11-12-26-16-9-5-3-7-14(16)19(24-21(26)28)29-13-18(27)23-20-22-15-8-4-6-10-17(15)30-20/h4,6,8,10H,3,5,7,9,11-13H2,1-2H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXAFNJCZBUHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)

![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2502046.png)

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)